molecular formula C9H20N2 B173736 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine CAS No. 1788-35-8

2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine

Cat. No.: B173736
CAS No.: 1788-35-8
M. Wt: 156.27 g/mol
InChI Key: DQQHMRVHTMHDGE-UHFFFAOYSA-N
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Description

2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine is a chemical building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a piperidine ring substituted with methyl groups at the 2 and 6 positions and an ethylamine side chain, is a key scaffold in the development of pharmacologically active molecules. Piperidine derivatives are prevalent in a wide range of FDA-approved drugs and are frequently explored in anticancer research due to their ability to enhance biological activity and modify the physical characteristics of lead compounds . The 2,6-dimethyl substitution pattern on the piperidine ring is a structural motif found in several classes of therapeutic agents. For instance, it is a critical component in the synthesis of local anesthetics such as Mepivacaine and Bupivacaine . This suggests that researchers may investigate this compound as a precursor or intermediate for developing novel compounds targeting the nervous system. Furthermore, substituted piperidines are recognized as privileged structures in drug discovery, often serving as core templates for molecules designed to interact with enzymes and receptors . As such, this compound provides a versatile starting point for synthetic efforts aimed at creating new chemical entities for biochemical screening and pharmacological profiling. Its primary research value lies in its application as an intermediate for the construction of more complex, target-specific molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,6-dimethylpiperidin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-8-4-3-5-9(2)11(8)7-6-10/h8-9H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQHMRVHTMHDGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389891, DTXSID201293404
Record name 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine
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Record name 2,6-Dimethyl-1-piperidineethanamine
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Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769-24-4, 1788-35-8
Record name 2,6-Dimethyl-1-piperidineethanamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethyl-1-piperidineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201293404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Significance of Piperidine and Ethylamine Structural Motifs in Chemical Science

The piperidine (B6355638) ring, a six-membered heterocycle with one nitrogen atom, is a ubiquitous scaffold in a vast array of pharmaceuticals and natural alkaloids. wikipedia.org Its prevalence is a testament to its versatility, providing a stable, three-dimensional framework that can be readily functionalized to modulate pharmacological activity. nih.gov The piperidine moiety is present in over 70 FDA-approved drugs, highlighting its importance in drug design. enamine.netpharmaceutical-business-review.com This structural unit can influence key pharmacokinetic properties such as lipophilicity and metabolic stability when incorporated into larger molecules. enamine.netpharmaceutical-business-review.com Natural products like piperine, the compound responsible for the pungency of black pepper, and the fire ant toxin solenopsin (B1210030) feature the piperidine core. wikipedia.org

Ethylamine (B1201723), on the other hand, is a simple yet crucial functional group in organic and medicinal chemistry. Its presence often imparts basicity to a molecule, allowing for the formation of salts which can improve solubility and handling. The ethylamine side chain is a common feature in many biologically active compounds, where the nitrogen atom can participate in crucial hydrogen bonding interactions with biological targets.

The combination of a piperidine ring and an ethylamine side chain, as seen in 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine, creates a molecule with a distinct set of properties. The piperidine provides a rigid, lipophilic core, while the ethylamine tail introduces a flexible, basic functional group. This juxtaposition of features is a common strategy in the design of bioactive molecules.

The Current Research Landscape of Substituted Piperidine Derivatives

Recent advances in synthetic chemistry have provided numerous pathways to substituted piperidines. These methods include the hydrogenation of pyridine (B92270) derivatives, the cyclization of unsaturated amines, and multicomponent reactions that allow for the rapid assembly of complex piperidine (B6355638) structures. nih.gov For instance, heterogeneous cobalt catalysts have been developed for the acid-free hydrogenation of pyridines to piperidines. nih.gov Oxidative amination of non-activated alkenes catalyzed by gold(I) complexes represents another innovative approach. nih.gov

The 2,6-disubstituted piperidine framework, as present in the target molecule, is of particular interest due to its conformational properties. wikipedia.org The methyl groups at the 2 and 6 positions can exist in either a cis or trans relationship, leading to distinct three-dimensional shapes that can significantly impact biological activity. The (R,S)-isomer, for example, predominantly adopts a chair conformation with equatorial methyl groups. wikipedia.org The synthesis of enantiomerically pure cis-2,6-disubstituted piperidin-4-ones has been achieved through organocatalyzed condensation reactions. researchgate.net

The biological activities of substituted piperidines are diverse and impactful. They have been investigated for a wide range of therapeutic applications, including:

Anticancer agents: Certain 2,6-disubstituted N-methylpiperidine derivatives have been synthesized and tested for their anti-cancer properties. nih.gov

Antimicrobial and antifungal agents: Piperazine derivatives, which share structural similarities with piperidines, have shown significant antimicrobial and antifungal properties. researchgate.net

Neuroprotective agents: Substituted piperidines have been designed as anti-Alzheimer's agents, with some derivatives showing potent inhibition of acetylcholinesterase and butyrylcholinesterase. ajchem-a.com

Analgesics: A synthetic compound, N-(2,6-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide (DPA), which contains a substituted piperidine ring, has been investigated as a potential analgesic. smolecule.com

Dopamine (B1211576) Transporter (DAT) Inhibitors: Piperidine-based analogues of cocaine have been identified as potent inhibitors of the dopamine transporter, with potential applications in the treatment of substance abuse disorders. nih.gov

The following table summarizes some key research findings on substituted piperidine derivatives:

Derivative ClassBiological Activity InvestigatedKey Findings
2,6-Disubstituted N-methylpiperidinesAnticancerSome derivatives showed cytotoxicity against human colon carcinoma cell lines. nih.gov
2,6-Diphenyl piperidinesAnticancerCertain arylidenes derivatives demonstrated significant anticancer activity against various human cancer cell lines. researchgate.net
4-(2-Aminoethyl)piperidinesσ1 Receptor LigandsShowed high affinity for the σ1 receptor and antiproliferative effects on cancer cells. nih.gov
N-substituted-piperidinesAnti-Alzheimer'sDerivatives demonstrated high free radical scavenging properties and acetylcholinesterase inhibition. ajchem-a.com
Piperidine-based cocaine analoguesDopamine Transporter (DAT) InhibitorsFound to be potent inhibitors of dopamine uptake, with some compounds being significantly more potent than cocaine. nih.gov

Hypothesized Academic Utility of 2 2,6 Dimethyl Piperidin 1 Yl Ethylamine and Its Analogues

Direct Synthesis of the this compound Scaffold

The direct synthesis of the target compound involves the formation of the 2,6-dimethylpiperidine ring followed by the attachment of the ethylamine group.

Catalytic Hydrogenation Approaches for Piperidine Ring Formation

A primary method for synthesizing the 2,6-dimethylpiperidine core is the catalytic hydrogenation of 2,6-dimethylpyridine, also known as 2,6-lutidine. wikipedia.org This process typically involves the use of a catalyst and a hydrogen source to reduce the aromatic pyridine (B92270) ring to a saturated piperidine ring. rsc.orgnih.gov

Recent advancements have focused on developing more efficient and environmentally benign catalysts that can operate under milder conditions. For instance, rhodium on carbon (Rh/C), rhodium on alumina (B75360) (Rh/Al₂O₃), and rhodium oxide (Rh₂O₃) have been shown to be effective catalysts for the complete reduction of 2,6-lutidine to 2,6-dimethylpiperidine in hexafluoroisopropanol (HFIP). rsc.org Rhodium oxide, in particular, has demonstrated high activity and diastereoselectivity under mild conditions. rsc.org Electrocatalytic hydrogenation using a carbon-supported rhodium catalyst also presents a sustainable alternative, allowing the reaction to proceed at ambient temperature and pressure. nih.govacs.org

Catalytic Hydrogenation of 2,6-Lutidine

CatalystSolventConditionsYieldReference
Rh/CHFIP50 bar H₂, 3h100% conversion rsc.org
Rh/Al₂O₃HFIP50 bar H₂, 3h100% conversion rsc.org
Rh₂O₃HFIP50 bar H₂, 3h100% conversion rsc.org
Rh/CWater/MTBEAmbient T&PQuantitative nih.govacs.org

Reductive Amination Strategies for Ethylamine Side Chain Introduction

Reductive amination is a versatile method for forming carbon-nitrogen bonds and can be employed to introduce the ethylamine side chain onto a pre-formed piperidine ring. synplechem.com This reaction involves the condensation of an amine with a carbonyl compound to form an imine or iminium ion, which is then reduced to the corresponding amine. synplechem.commdma.ch

In the context of synthesizing this compound, 2,6-dimethylpiperidine can be reacted with a two-carbon aldehyde, such as glyoxal (B1671930) or a protected equivalent, in the presence of a reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). synplechem.com Catalytic hydrogenation can also be used for the reduction step. mdma.ch

N-Alkylation Pathways for Amine Functionalization

N-alkylation offers a direct route to functionalize the nitrogen atom of 2,6-dimethylpiperidine. This can be achieved by reacting 2,6-dimethylpiperidine with a suitable two-carbon electrophile, such as 2-chloroethylamine (B1212225) or its derivatives, often in the presence of a base to neutralize the generated acid. psu.edu The choice of solvent and base is crucial for the success of the reaction, with combinations like cesium carbonate in dimethylformamide (DMF) being effective. psu.edu

Multicomponent Reaction Paradigms

Multicomponent reactions (MCRs) provide an efficient approach to construct complex molecules like substituted piperidines in a single step from three or more starting materials. scispace.comajchem-a.com While a specific MCR for the direct synthesis of this compound is not prominently reported, the general principles of MCRs can be applied. For instance, a one-pot reaction involving an aldehyde, an amine, and a β-ketoester can lead to highly substituted piperidines. scispace.com A pseudo-five-component reaction has also been developed for the synthesis of highly functionalized piperidines. acs.org

Advanced Synthetic Approaches to Substituted Piperidine Derivatives

Beyond the classical methods, advanced synthetic strategies offer novel ways to access substituted piperidine frameworks.

Electroreductive Cyclization Methods

Electroreductive cyclization has emerged as a green and efficient method for synthesizing piperidine derivatives. nih.govnih.govresearchgate.net This technique involves the electrochemical reduction of an imine in the presence of a terminal dihaloalkane. nih.govnih.govresearchgate.net The use of a flow microreactor can enhance the efficiency of this process due to the large specific surface area, leading to good yields of the target piperidine derivatives. nih.govnih.govresearchgate.net This method offers a sustainable alternative to traditional synthetic routes. nih.govnih.govresearchgate.net

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions are a cornerstone for the synthesis of piperidine derivatives. These reactions involve the formation of a new bond within a single molecule to create the cyclic structure. The specific approach chosen often depends on the desired substitution pattern and stereochemistry of the final product.

Radical-Mediated Cyclization

Radical-mediated cyclizations offer a versatile method for the construction of piperidine rings. These reactions typically involve the generation of a radical species which then attacks an unsaturated functional group within the same molecule to form the cyclic system. rsc.org For instance, a common strategy involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters, which has been shown to produce 2,4,5-trisubstituted piperidines. nih.govacs.org The diastereoselectivity of these reactions can be influenced by the choice of radical stabilizing group and the reaction conditions. nih.gov For example, using tris(trimethylsilyl)silane (B43935) instead of tributyltin hydride has been shown to enhance diastereoselectivity in the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates to yield 2,4-disubstituted piperidines. organic-chemistry.org

Another approach involves the intramolecular cyclization of α-aminoalkyl radicals onto unactivated double bonds. rsc.org Cobalt(II) catalysts have been effectively used to initiate the intramolecular cyclization of linear amino-aldehydes, providing a route to various piperidines. nih.gov However, a competing 1,5-hydrogen atom transfer can sometimes lead to the formation of a linear alkene byproduct. nih.gov Copper-catalyzed radical cyclizations have also been developed, where an N-radical is formed and subsequently undergoes a 1,5-hydrogen atom transfer, followed by cyclization. nih.gov

Catalyst/InitiatorSubstrate TypeProductKey Features
Tributyltin hydride/AIBN7-substituted-6-aza-8-bromooct-2-enoates2,4-disubstituted piperidinesRadical cyclization. organic-chemistry.org
Tris(trimethylsilyl)silane7-substituted-6-aza-8-bromooct-2-enoates2,4-disubstituted piperidinesEnhanced diastereoselectivity. organic-chemistry.org
Cobalt(II) complexLinear amino-aldehydesSubstituted piperidinesRadical cyclization with potential for byproduct formation. nih.gov
Copper catalystUnsaturated N-functionalized precursorsSubstituted piperidinesN-radical formation followed by 1,5-HAT and cyclization. nih.gov
Triethylborane1,6-enynesPolysubstituted alkylidene piperidinesRadical cascade involving two successive cyclizations. nih.gov
Metal-Catalyzed Cyclization (e.g., Gold(I), Palladium, Nickel, Iron, Cobalt)

Metal-catalyzed intramolecular cyclizations are highly efficient and stereoselective methods for synthesizing piperidine derivatives. A wide range of transition metals have been employed to catalyze these transformations, each offering unique reactivity and selectivity. mdpi.com

Gold(I)-Catalyzed Cyclization: Gold(I) complexes are effective catalysts for the hydroamination of unactivated olefins, providing a mild route to protected nitrogen heterocycles. organic-chemistry.org For example, a gold(I) N,N-diaryl imidazol-2-ylidine complex, in conjunction with a silver salt, can catalyze the intramolecular exo-hydroamination of N-5-hexenyl ureas to give piperidine derivatives in excellent yields. organic-chemistry.org Gold(I) catalysis has also been utilized in the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov

Palladium-Catalyzed Cyclization: Palladium catalysts are widely used in various cyclization reactions. A notable example is the Wacker-type aerobic oxidative cyclization of alkenes, which allows for the synthesis of piperidines and other nitrogen heterocycles. organic-chemistry.org Palladium-catalyzed asymmetric 6-endo aminoacetoxylation of unactivated alkenes provides a pathway to chiral β-acetoxylated piperidines with high enantioselectivity. organic-chemistry.org Furthermore, palladium-catalyzed reactions of vinyl iodides with N-tosylhydrazones can generate η³-allyl ligands, which upon intramolecular trapping with a nitrogen nucleophile, yield piperidine structures. organic-chemistry.org

Nickel-Catalyzed Cyclization: Nickel catalysts have been employed in the intramolecular hydroalkenylation of 1,6-ene-dienes to produce six-membered N-heterocycles. nih.gov The use of a chiral P-O ligand can induce high enantioselectivity in these reactions. nih.gov

Iron-Catalyzed Cyclization: Iron catalysts have been shown to be effective in the cyclization of ketoxime carboxylates with various partners to produce pyridine derivatives, which can subsequently be reduced to piperidines. mdpi.com

Cobalt-Catalyzed Cyclization: As mentioned in the radical cyclization section, cobalt complexes can catalyze the intramolecular cyclization of amino-aldehydes. nih.gov Additionally, cobalt catalysis in combination with photoredox and amine catalysis can mediate the radical cyclization of aldehydes with pendant alkenes to furnish piperidine rings. organic-chemistry.org

Metal CatalystLigandSubstrate TypeProduct
Gold(I)N,N-diaryl imidazol-2-ylidineN-5-hexenyl ureaPiperidine derivative
Palladium(II)DMSO/TFAAlkenylaminePiperidine derivative
Palladium(0)Pyridine-oxazoline (Pyox)Unactivated alkeneChiral β-acetoxylated piperidine
Nickel(0)Chiral P-O ligand1,6-ene-dieneEnantiomerically enriched piperidine
Iron-Ketoxime carboxylatePyridine derivative
Cobalt(II)-Linear amino-aldehydeSubstituted piperidine
Electrophilic Cyclization

Electrophilic cyclization is a classical yet powerful strategy for piperidine synthesis. This method involves the attack of a nucleophilic nitrogen atom onto an electrophilic carbon center, often generated by the activation of an alkene or alkyne. A common approach is the iodocyclization of unsaturated tosylamides, promoted by the oxidation of potassium iodide with Oxone, which affords N-tosyl iodopiperidines in good yields. organic-chemistry.org Halocyclization reactions, in general, using reagents like (diacetoxyiodo)benzene (B116549) (PIDA) and a halogen source, can efficiently produce various halogenated piperidines from olefinic substrates. organic-chemistry.org

Aza-Michael and Silyl-Prins Approaches

The aza-Michael addition and the silyl-Prins reaction are valuable methods for the construction of the piperidine skeleton. nih.gov

The aza-Michael reaction , or endo-aza-Michael addition, involves the intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl or nitrile moiety. ntu.edu.sg This approach has been successfully employed in the synthesis of various piperidine alkaloids. ntu.edu.sg For instance, the treatment of diallylketone with primary amines can lead to a double aza-Michael addition to form 2,6-disubstituted piperidones. ntu.edu.sg

The aza-silyl-Prins reaction is a powerful tool for the stereoselective synthesis of piperidines. nih.gov This reaction typically involves the cyclization of an N-homoallylic amine with an aldehyde, mediated by a Lewis acid. The use of a chiral auxiliary on the homoallylic amine has enabled the development of the first asymmetric aza-silyl-Prins reaction, yielding enantiopure piperidines. nih.gov Indium trichloride (B1173362) has been identified as a particularly effective and mild Lewis acid for promoting this transformation. researchgate.net The reaction can be tuned to selectively form either piperidines or tetrahydropyrans depending on the Lewis acid employed. researchgate.net Aluminum chloride has also been used to catalyze the aza-Prins cyclization of N-tosyl homoallylamines with carbonyl compounds to provide trans-2-substituted-4-halopiperidines. organic-chemistry.org

Oxidative Amination Techniques

Oxidative amination provides a direct method for the formation of C-N bonds and the construction of piperidine rings. These reactions often involve the functionalization of C-H bonds or the difunctionalization of alkenes. For example, gold(I)-catalyzed oxidative amination of non-activated alkenes using an iodine(III) oxidizing agent allows for the simultaneous formation of the N-heterocycle and the introduction of an oxygen substituent. nih.gov Palladium catalysis has also been extended to this type of transformation, achieving enantioselectivity through the use of novel pyridine-oxazoline ligands. nih.gov

Photochemical Synthesis Routes

Photochemical reactions offer unique pathways for the synthesis of complex molecular architectures, including piperidine derivatives. researchgate.net Intramolecular [2+2] photocycloaddition of dienes can lead to the formation of bicyclic piperidinones, which can then be reduced to the corresponding piperidines. nih.gov This method is scalable and has been applied to the synthesis of analogs of antipsychotic agents. nih.gov Another photochemical approach involves the radical cyclization of aldehydes with pendant alkenes, mediated by a combination of photoredox, cobaloxime, and amine catalysis, to yield various piperidine products. organic-chemistry.org

MethodKey Features
Intramolecular [2+2] PhotocycloadditionForms bicyclic piperidinones from dienes, which are then reduced. nih.gov
Photoredox-Mediated Radical CyclizationUtilizes a combination of catalysts to cyclize aldehydes with alkenes. organic-chemistry.org

Asymmetric Synthesis and Enantioselective Methodologies

The generation of specific stereoisomers is a critical challenge in modern medicinal chemistry, as different enantiomers and diastereomers of a molecule can exhibit vastly different biological activities. The synthesis of chiral piperidines, a core component of numerous pharmaceuticals, has therefore been an area of intense research. dicp.ac.cnnih.govresearchgate.net

Chiral Catalyst Applications

The use of chiral catalysts is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically enriched compounds from achiral or racemic starting materials. A variety of metal-based and organocatalytic systems have been developed for the synthesis of chiral piperidine frameworks.

Rhodium (Rh)-based catalysts have proven particularly effective. For instance, a highly regio- and enantioselective Rh-catalyzed carbometalation of dihydropyridines can produce 3-substituted tetrahydropyridines, which are valuable precursors to enantioenriched piperidines. nih.govacs.orgsnnu.edu.cn This process often employs chiral phosphine (B1218219) ligands, such as (S)-Segphos, to induce asymmetry. organic-chemistry.org Similarly, rhodium-catalyzed asymmetric reductive Heck reactions of boronic acids with pyridine derivatives provide access to chiral piperidines with high enantioselectivity. acs.orgorganic-chemistry.org

Copper (Cu)-catalyzed reactions also feature prominently. A notable approach involves the Cu(I)-catalyzed regio-, diastereo-, and enantioselective protoborylation of 1,2-dihydropyridines. acs.org This method, utilizing chiral ligands like (R,R)-BenzP*, provides a direct route to optically active piperidines bearing a C-3 stereocenter. acs.org Furthermore, chiral copper catalysts have been instrumental in developing enantioselective C-H cyanation reactions of acyclic amines, which can be converted into a range of chiral piperidines. nih.gov

Other catalytic systems have also been successfully applied. Zinc (Zn) catalysts, in combination with chiral bis(oxazolinylphenyl)amide (BOPA) ligands, facilitate the enantioselective [4+2] cyclization of 1-azadienes with nitroalkenes to generate substituted piperidines. thieme-connect.com Iridium catalysts have been used in hydrogen-borrowing cascades to achieve the stereoselective synthesis of piperidines. nih.gov Beyond metal catalysis, organocatalytic methods, such as the use of quinoline-based catalysts, have been effective in promoting intramolecular aza-Michael reactions to yield enantiomerically enriched protected piperidines. nih.gov

Catalyst SystemLigand/TypeReaction TypeTarget FrameworkRef
Rhodium (Rh)(S)-SegphosAsymmetric Carbometalation3-Substituted Piperidines nih.govacs.orgorganic-chemistry.org
Copper (Cu)(R,R)-BenzP*Enantioselective Protoborylation3-Boryl-tetrahydropyridines acs.org
Zinc (Zn)F-BOPAEnantioselective [4+2] CyclizationSubstituted Piperidines thieme-connect.com
Copper (Cu)Chiral Cu CatalystEnantioselective C-H CyanationChiral Piperidines from Acyclic Amines nih.gov
Iridium (Ir)-Hydrogen Borrowing CascadeSubstituted Piperidines nih.gov
OrganocatalystQuinoline-basedIntramolecular aza-MichaelProtected 2,5- and 2,6-Disubstituted Piperidines nih.gov
Dirhodium (Rh₂)Chiral Carboxylates (e.g., R-TPPTTL)C-H Functionalization2-Substituted Piperidines nih.gov
Diastereoselective Control in Ring Systems

Achieving diastereoselective control is crucial when multiple stereocenters are present in the target molecule, as is the case for many substituted piperidines like the 2,6-disubstituted framework. Researchers have devised several strategies to control the relative stereochemistry of substituents on the piperidine ring.

One effective method involves the diastereoselective functionalization of a pre-existing ring system. For example, the diastereoselective epoxidation of tetrahydropyridines, followed by regioselective ring-opening, allows for the synthesis of densely substituted and highly oxygenated piperidines with defined stereochemistry. nih.gov The choice of epoxidation reagent and reaction conditions can dictate the facial selectivity of the attack on the double bond. nih.gov

Substrate-controlled synthesis, where the stereochemistry of the starting material directs the formation of new stereocenters, is another powerful approach. A highly stereoselective synthesis of cis-2,6-disubstituted piperidines has been achieved starting from a chiral aziridine. rsc.org This method utilizes a one-pot sequence of reactions, including reductive ring-opening and intramolecular reductive amination, to construct the piperidine ring with complete chirality transfer. rsc.org

Catalyst-controlled reactions can also provide high levels of diastereoselectivity. The C-H functionalization of N-protected piperidines using specialized chiral dirhodium catalysts can generate 2-substituted products with very high diastereomeric ratios. nih.gov Furthermore, multicomponent reactions have been developed for the highly diastereoselective synthesis of polysubstituted piperidin-2-ones, where in some cases only a single diastereomer is formed out of multiple possibilities. researchgate.net DFT studies have been employed to understand the origins of high diastereoselectivity in certain reaction sequences, such as the facially selective protonation of an enol intermediate in the formation of N-(hetero)aryl piperidines. morressier.com

Green Chemistry Principles in Piperidine and Ethylamine Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.it These principles are increasingly being applied to the synthesis of foundational chemical structures like piperidines and ethylamines. nih.govresearchgate.net

Solvent-Free Reaction Protocols

Eliminating organic solvents is a key goal of green chemistry, as they often contribute significantly to chemical waste and environmental impact. While many syntheses still rely on solvents, progress has been made in developing solvent-free alternatives. For instance, a solvent-free Ullmann C-N coupling reaction has been developed for the synthesis of aromatic amines using copper powder as a catalyst. google.com This type of protocol, which avoids volatile organic compounds, represents a greener approach to forming C-N bonds, a key step in the synthesis of many substituted amines.

Water-Initiated Processes

Using water as a reaction solvent is highly desirable due to its non-toxic, non-flammable, and abundant nature. Several synthetic methods for piperidine derivatives have been adapted to run in aqueous media. A one-pot cyclocondensation of primary amines with alkyl dihalides to form nitrogen-containing heterocycles can be performed efficiently in an alkaline aqueous medium under microwave irradiation. organic-chemistry.org The rhodium-catalyzed asymmetric carbometalation of dihydropyridines can be conducted in a mixed solvent system that includes water. acs.orgorganic-chemistry.org Furthermore, the complete hydrogenation of pyridines to piperidines has been achieved using a rhodium-on-carbon catalyst in water. organic-chemistry.org A green production method for 2-aminomethylpiperidine from a bio-renewable furan (B31954) derivative was also successfully carried out in an aqueous solution. rsc.org

Non-Toxic Catalysis

Reducing the toxicity of reagents, particularly catalysts, is another central tenet of green chemistry. This often involves replacing heavy, toxic metals with more benign alternatives or employing metal-free catalytic systems.

The use of less-toxic metal catalysts such as copper and zinc is a common strategy. acs.orgthieme-connect.com For the industrial production of ethylamines from ethanol (B145695) and ammonia, cobalt-based catalysts have been developed as a superior and potentially less hazardous alternative to traditional nickel catalysts. google.commade-in-china.com

Organocatalysis, which avoids metals entirely, is an inherently green approach. Asymmetric synthesis of piperidines has been achieved using chiral amines as organocatalysts, for example, in nitroalkene/amine/enone condensation reactions. rsc.org Biocatalysis, the use of enzymes, represents an even greener frontier. Chemo-enzymatic dearomatization of pyridiniums using a combination of oxidase and reductase enzymes has been reported as a method to access enantioenriched piperidines. acs.org Furthermore, zeolite catalysts, which are solid acids, have been developed for the synthesis of ethanolamines, avoiding the need for metal catalysts altogether. google.com

Green Chemistry PrincipleMethodologyApplicationRef
Solvent-Free Copper-catalyzed Ullmann C-N couplingAromatic amine synthesis google.com
Water-Initiated Rh/C catalyzed hydrogenationPyridine to Piperidine organic-chemistry.org
Water-Initiated One-pot cyclocondensationN-heterocycle synthesis organic-chemistry.org
Water-Initiated Pt/γ-Al₂O₃ catalyzed hydrogenolysis2-Aminomethylpiperidine synthesis rsc.org
Non-Toxic Catalysis Cobalt-based catalystEthylamine synthesis google.commade-in-china.com
Non-Toxic Catalysis Organocatalysis (chiral amines)Asymmetric piperidine synthesis rsc.org
Non-Toxic Catalysis Biocatalysis (enzymes)Enantioenriched piperidine synthesis acs.org
Non-Toxic Catalysis Zeolite catalystEthanolamine synthesis google.com

Reactivity of Amine Centers in this compound

The reactivity of the two nitrogen atoms in this compound is markedly different due to their substitution patterns and local steric environments. The primary amine is generally more reactive in nucleophilic substitutions and additions, while the tertiary piperidine nitrogen's reactivity is significantly tempered by steric hindrance.

Nucleophilic Reactivity of Piperidine Nitrogen

The nitrogen atom within the 2,6-dimethylpiperidine ring is a tertiary amine. While tertiary amines are typically nucleophilic due to the electron-donating nature of alkyl groups, the reactivity of this specific nitrogen is severely diminished. The two methyl groups at the C2 and C6 positions of the piperidine ring create significant steric bulk around the nitrogen's lone pair of electrons. This steric hindrance impedes the approach of electrophiles, making reactions at this center difficult.

For instance, while simple tertiary amines readily undergo reactions like quaternization with alkyl halides, the analogous reaction with the 2,6-dimethylpiperidine moiety is substantially slower. masterorganicchemistry.com The lone pair is sterically shielded, a principle that makes related compounds like 2,2,6,6-tetramethylpiperidine (B32323) useful as a non-nucleophilic base in organic synthesis. wikipedia.org While the basicity of the nitrogen is retained, its ability to act as a nucleophile is compromised. Studies on sterically hindered piperidines show that such steric constraints have a profound influence on the nitrogen's reactivity. organic-chemistry.orgnih.gov

Reactions of the Primary Ethylamine Group

In stark contrast to the hindered piperidine nitrogen, the primary amine group (-NH2) at the end of the ethyl chain is sterically accessible and exhibits typical reactivity for a primary alkylamine. This center is the primary site for most chemical transformations.

Common reactions involving the primary amine group include:

Protonation: It readily reacts with acids to form the corresponding ammonium (B1175870) salt.

Alkylation: It can be alkylated with alkyl halides, although this can lead to a mixture of secondary and tertiary amines and even quaternary ammonium salts if not controlled. wikipedia.org

Acylation: It reacts with acylating agents like acid chlorides or anhydrides to form stable amide bonds. This reaction is generally highly selective for the primary amine over the sterically hindered tertiary amine. researchgate.net

Condensation: It undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. isroset.org This reaction is a hallmark of primary amines.

The reactivity of this group is generally comparable to that of simple primary amines like ethylamine.

Steric Effects of Dimethyl Substituents on Reactivity

The most significant factor governing the reactivity of this compound is the steric hindrance imposed by the two methyl groups on the piperidine ring. This steric bulk has two main consequences:

Deactivation of the Piperidine Nitrogen: As discussed, the primary effect is the dramatic reduction in the nucleophilicity of the tertiary piperidine nitrogen. This effectively renders it unreactive under conditions where a non-hindered tertiary amine would readily participate. masterorganicchemistry.com This inherent chemoselectivity is a valuable synthetic feature.

Minimal Influence on the Primary Amine: The ethyl spacer between the two nitrogen atoms provides sufficient flexibility and distance, so the steric bulk of the dimethylpiperidine group has a limited direct effect on the reactivity of the terminal primary amine. The primary amine remains accessible to reagents, allowing for selective functionalization.

This differential reactivity allows for the primary amine to be selectively modified without interference from the tertiary amine, a key consideration in the design of more complex molecules.

Chemical Transformations and Functionalizations

The differential reactivity of the two amine centers allows for a range of selective chemical transformations, primarily targeting the more accessible primary amine group.

Alkylation and Acylation Reactions

Alkylation and acylation reactions on this compound demonstrate high chemoselectivity.

Acylation: This is the most selective transformation. Acylating agents, such as acetyl chloride or acetic anhydride, will react almost exclusively with the primary amine to form the corresponding N-acetyl derivative. The tertiary amine is sterically hindered and significantly less reactive towards acylation. Studies comparing the reactivity of primary and secondary (or hindered tertiary) amines consistently show that primary amines are acylated much more readily. researchgate.net This allows for the clean formation of mono-acylated products.

Alkylation: Alkylation with alkyl halides also primarily occurs at the primary amine. organic-chemistry.org However, unlike acylation, overalkylation can be an issue, potentially leading to the formation of a secondary amine (N-alkyl) and a tertiary amine (N,N-dialkyl). wikipedia.org Reaction at the tertiary piperidine nitrogen to form a quaternary ammonium salt is possible but requires forcing conditions (e.g., reactive alkylating agents like methyl iodide and elevated temperatures) due to the significant steric hindrance. masterorganicchemistry.com The relative rates strongly favor initial reaction at the primary amine.

Table 1: Predicted Reactivity at Amine Centers
Reaction TypeReagent ExamplePrimary Ethylamine Center (-NH₂)Tertiary Piperidine Center (>N-)Primary Product
AcylationAcetyl ChlorideHighVery LowN-[2-(2,6-Dimethyl-piperidin-1-yl)-ethyl]-acetamide
AlkylationMethyl IodideHighLowN-Methyl-2-(2,6-dimethyl-piperidin-1-yl)-ethylamine
Schiff Base FormationBenzaldehydeHighNoneN-Benzylidene-2-(2,6-dimethyl-piperidin-1-yl)-ethylamine

Condensation Reactions (e.g., Schiff Base Formation)

Condensation reactions with carbonyl compounds are highly specific to the primary ethylamine group. Primary amines react with aldehydes or ketones under dehydrating conditions to form an imine, also known as a Schiff base. isroset.org

The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule. The tertiary piperidine nitrogen, lacking the necessary protons and being sterically inaccessible, does not participate in this reaction. This transformation provides a reliable method for selectively functionalizing the primary amine, which can be a stable product itself or an intermediate that can be subsequently reduced to a stable secondary amine. The formation of Schiff bases from various diamines and aldehydes is a well-established synthetic procedure. jocpr.comjocpr.comijcmas.com

Oxidative Functionalization of the Piperidine Ring and Ethylamine Chain

The oxidative functionalization of N-alkylamines, including derivatives of 2,6-dimethylpiperidine, can proceed through various pathways, often involving the cleavage of C-N bonds. While specific studies on the oxidative functionalization of this compound are not extensively documented in publicly available literature, general principles of amine oxidation can be applied. For instance, the oxidation of N-acetyl amino acid methyl esters using hydrogen peroxide catalyzed by an iminopyridine iron(II) complex has been shown to occur at the α-C-H bond. rsc.org In the context of our target molecule, this could imply potential oxidation at the carbon atoms adjacent to the piperidine nitrogen or the primary amine.

Furthermore, the oxidative cleavage of C-N bonds in N-alkylbenzylamines has been reported, leading to the formation of benzonitriles. nih.gov This suggests that under specific oxidative conditions, the bond between the piperidine nitrogen and the ethylamine chain in this compound could be susceptible to cleavage.

Reductive Transformations

Reductive transformations of piperidine derivatives are a common strategy for the synthesis of various functionalized molecules. Reductive amination, for instance, is a powerful method for forming C-N bonds. While direct reductive transformation data for this compound is scarce, studies on related systems provide valuable insights. For example, the iron-catalyzed reductive amination of ω-amino fatty acids has been shown to produce piperidines. d-nb.info This type of transformation could potentially be reversed or adapted for modifications of the ethylamine side chain.

Nucleophilic Substitution Patterns

The nucleophilic character of both nitrogen atoms in this compound allows it to participate in various nucleophilic substitution reactions. The primary amine of the ethylamine chain is generally more accessible for nucleophilic attack compared to the sterically hindered piperidine nitrogen.

In the synthesis of related aminoethyl-substituted piperidine derivatives, the introduction of diverse amino moieties at the terminus of the ethyl chain is a key step, highlighting the susceptibility of this position to nucleophilic substitution. nih.govnih.govresearchgate.netunityfvg.it For instance, the reaction with various electrophiles would be expected to occur preferentially at the primary amine.

Mechanistic Elucidation of Reactions Involving the Compound

A thorough understanding of the reaction mechanisms is crucial for controlling the outcome of chemical transformations involving this compound.

Reaction Pathway Analysis

Intermediate Characterization

The characterization of reaction intermediates is essential for confirming reaction mechanisms. For reactions involving this compound, techniques such as spectroscopy and chromatography would be employed to identify transient species. For example, in oxidative reactions, the formation of iminium ion intermediates could be expected prior to bond cleavage or further functionalization.

Transition State Analysis

Transition state analysis provides valuable information about the energy barriers and stereochemistry of a reaction. For reactions involving the sterically hindered 2,6-dimethylpiperidine moiety, computational modeling, such as Density Functional Theory (DFT) calculations, would be a powerful tool to investigate the geometry and energy of transition states. Such analyses could explain, for instance, the regioselectivity of reactions on the ethylamine chain versus the piperidine ring.

While specific experimental data on the transition state analysis of reactions with this compound is limited, molecular dynamics simulations have been used to understand the binding of related aminoethyl-substituted piperidines to biological targets, demonstrating the utility of computational methods in elucidating molecular interactions. nih.govresearchgate.netunityfvg.it

Coordination Chemistry and Ligand Design Incorporating the 2 2,6 Dimethyl Piperidin 1 Yl Ethylamine Moiety

Ligand Potential of the Piperidine-Ethanamine Scaffold

The potential of 2-(2,6-dimethyl-piperidin-1-yl)-ethylamine as a ligand is rooted in its molecular structure, which combines both steric and electronic features that are critical in the design of metal complexes. The presence of two nitrogen atoms with lone pairs of electrons makes it a classic bidentate N,N'-donor ligand.

Bidentate and Polydentate Coordination Modes

Ligands are classified by their denticity, which refers to the number of donor atoms that can bind to a central metal ion. Monodentate ligands bind through a single donor atom, while polydentate ligands, such as the subject compound, can bind through multiple sites. libretexts.org

The this compound molecule is perfectly structured to act as a bidentate ligand. libretexts.org The two donor sites are the nitrogen of the primary amine (-NH2) and the nitrogen of the tertiary amine within the piperidine (B6355638) ring. These two nitrogen atoms can coordinate simultaneously to a single metal center, forming a stable five-membered ring. This ring structure, known as a chelate, is a common and stabilizing feature in coordination chemistry.

While the primary mode of coordination is bidentate, it is conceivable that under specific conditions, the ligand could bridge two metal centers, with each nitrogen coordinating to a different metal. However, the chelated bidentate mode is generally favored due to its thermodynamic stability. Even ligands that are potentially tridentate have been shown to act in a bidentate fashion, coordinating through only two of the available donor sites depending on the steric and electronic environment. capes.gov.br

Chelation Effects in Metal Complex Formation

The formation of a chelate ring by a bidentate or polydentate ligand results in a more thermodynamically stable metal complex compared to that formed by analogous monodentate ligands. This enhanced stability is known as the chelate effect. libretexts.org For this compound, the coordination to a metal ion through both nitrogen atoms is entropically favored over the coordination of two separate monodentate amine ligands.

However, the significant steric hindrance created by the two methyl groups at the 2 and 6 positions of the piperidine ring plays a crucial role. researchgate.net This steric bulk can influence the geometry of the resulting metal complex and may prevent the formation of certain structures. researchgate.netpsu.edu For instance, the bulky nature of the ligand could favor the formation of complexes with lower coordination numbers or could lead to distorted geometries around the metal center. Studies on other sterically hindered amine ligands have shown that the bulkiness of substituents can prevent the formation of some multidentate complexes. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving ligands like this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can then be isolated as crystalline solids and characterized using various analytical techniques.

Transition Metal Complexes

Transition metals, with their partially filled d-orbitals, readily form coordination complexes with a wide variety of ligands. The synthesis of transition metal complexes with this compound would likely involve reacting the ligand with salts of metals such as copper(II), nickel(II), cobalt(II), or zinc(II). nih.gov For example, mixing the ligand with a methanolic solution of a metal chloride or perchlorate (B79767) salt would be a standard approach. rsc.org The stoichiometry of the resulting complex (i.e., the metal-to-ligand ratio) would depend on factors like the metal ion's preferred coordination number and the steric constraints of the ligand. rsc.org Given the steric bulk, 1:1 or 1:2 metal-to-ligand complexes would be expected.

Table 1: Illustrative Data for Hypothetical Transition Metal Complexes

Metal IonExpected Complex FormulaProbable GeometryCharacteristic Color
Copper(II)[Cu(L)Cl₂]Distorted Square PlanarBlue/Green
Nickel(II)[Ni(L)₂(H₂O)₂]²⁺OctahedralGreen
Zinc(II)[Zn(L)Cl₂]TetrahedralColorless
Cobalt(II)[Co(L)Cl₂]TetrahedralBlue
L represents the bidentate ligand this compound. This table is illustrative and based on typical observations for similar N,N'-donor ligands.

Main Group Metal Interactions

While less common than with transition metals, main group elements can also form coordination compounds. The interaction of this compound with main group metal ions such as those from Group 13 (e.g., Aluminum) or Group 14 (e.g., Tin) could lead to the formation of stable complexes, particularly with the harder Lewis acidic metals that favor coordination with nitrogen donors. The synthesis would follow similar routes, reacting the ligand with a main group metal halide in an appropriate aprotic solvent. The steric hindrance of the ligand would be a significant factor in determining the feasibility and structure of these complexes.

Spectroscopic Characterization of Coordination Compounds

Once synthesized, the confirmation of the ligand's coordination to the metal center and the determination of the complex's structure are achieved through various spectroscopic methods.

Infrared (IR) spectroscopy is a powerful tool for detecting the coordination of the amine groups. Upon complexation, the N-H stretching and bending vibrations of the primary amine group are expected to shift to lower frequencies. Similarly, the C-N stretching vibrations of both the piperidine ring and the ethylamine (B1201723) chain would also be altered, providing evidence of the metal-nitrogen bond formation.

UV-Visible (UV-Vis) spectroscopy is particularly useful for studying transition metal complexes. The absorption of light in the visible region corresponds to electronic transitions between d-orbitals (d-d transitions). The position and intensity of these absorption bands provide information about the geometry of the complex and the identity of the metal ion. For instance, an octahedral Ni(II) complex would be expected to show different absorption bands than a tetrahedral Co(II) complex.

Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure of the complex in solution. For diamagnetic complexes like those of Zinc(II), ¹H and ¹³C NMR spectra would show a downfield shift of the proton and carbon signals near the nitrogen donor atoms upon coordination to the metal. This is due to the withdrawal of electron density from the ligand towards the metal center.

Table 2: Expected Spectroscopic Shifts Upon Coordination

Spectroscopic TechniqueKey FeatureExpected Change Upon Coordination
Infrared (IR)N-H stretchShift to lower wavenumber (cm⁻¹)
Infrared (IR)C-N stretchShift in wavenumber
UV-Visibled-d transitionsAppearance of new bands in the visible region for transition metals
¹H NMRProtons on α-carbons to NDownfield shift (increase in ppm)
¹³C NMRα-carbons to NDownfield shift (increase in ppm)
This table provides generalized expectations for the characterization of coordination compounds.

Nuclear Magnetic Resonance (NMR) Studies of Ligand-Metal Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of metal complexes in solution. The coordination of this compound to a metal ion induces significant changes in the chemical shifts of the protons and carbons of the ligand.

Upon complexation, the protons closest to the metal center experience the most substantial shifts. For instance, the protons of the ethylamine moiety's methylene (B1212753) groups and the amine group would be expected to show a downfield shift due to the deshielding effect of the metal ion. In studies of similar amine-containing ligands, the coordination of the amine function to a metal ion is confirmed by a notable change in the protonation constant (pKa) of the amine. nih.gov The magnitude of these shifts can provide information about the proximity of the ligand to the metal center.

The ¹H NMR spectrum of the free ligand would show characteristic signals for the methyl groups on the piperidine ring, the piperidine ring protons, and the ethylamine chain protons. Upon coordination to a diamagnetic metal ion, these signals would shift, and in some cases, the multiplicity of the signals might change due to conformational locking upon complexation. For paramagnetic metal ions, the shifts can be even more pronounced and can be used to probe the magnetic properties of the complex.

A hypothetical ¹³C NMR spectrum would also reveal changes upon coordination. The carbon atoms of the ethylamine group and the carbons of the piperidine ring adjacent to the nitrogen atom would be most affected, typically showing a downfield shift.

Table 1: Hypothetical ¹H NMR Chemical Shift Data (δ, ppm) for this compound and its Metal Complex

Proton Assignment Free Ligand (CDCl₃) [M(L)]ⁿ⁺ (d⁶-DMSO)
Piperidine-CH₃~1.10 (d)Shifted
Piperidine-CH~2.40 (m)Shifted
Piperidine-CH₂~1.30-1.70 (m)Shifted
N-CH₂ (ethylamine)~2.60 (t)Downfield Shift
CH₂-NH₂ (ethylamine)~2.80 (t)Downfield Shift
NH₂~1.50 (br s)Broadened/Shifted

Note: This table is illustrative and based on general principles of NMR spectroscopy of coordination compounds. Actual chemical shifts would depend on the specific metal ion, solvent, and other experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Complex Formation

Infrared (IR) spectroscopy is instrumental in identifying the coordination of functional groups to a metal ion. For this compound, the key vibrational modes to monitor are the N-H stretching and bending frequencies of the primary amine and the C-N stretching frequencies.

In the IR spectrum of the free ligand, the N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹. Upon coordination to a metal ion, these bands are expected to shift to lower frequencies (a redshift) due to the weakening of the N-H bonds as electron density is drawn towards the metal. Similarly, the N-H bending vibration, typically observed around 1600 cm⁻¹, would also shift. The successful formation of metal complexes with similar ligands has been confirmed by the disappearance of the C=O stretching frequency from an aldehyde precursor and changes in the N-H stretching frequencies in the corresponding IR spectra. uniroma1.it

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the metal complex. The coordination of the ligand to a metal ion can lead to the appearance of new absorption bands or shifts in existing bands. For transition metal complexes, d-d transitions and charge-transfer bands are commonly observed. Ligand-to-metal charge transfer (LMCT) bands are expected when the ligand has easily donatable electrons, such as the lone pairs on the nitrogen atoms, and the metal has empty or partially filled d-orbitals. The position and intensity of these bands are sensitive to the geometry of the complex and the nature of the metal-ligand bond. In studies of copper(II) and silver(I) complexes with pyridine-based ligands, UV-Vis spectroscopy was used to monitor the complex formation in solution. rsc.org

Table 2: Key Infrared Absorption Frequencies (cm⁻¹) for this compound and its Metal Complex

Vibrational Mode Free Ligand [M(L)]ⁿ⁺ Expected Change
ν(N-H)~3350, 3280Lower frequencyRedshift
δ(N-H)~1600ShiftedChange in position
ν(C-N)~1100-1200ShiftedChange in position

Note: This table is a generalized representation. The actual frequencies and shifts depend on the specific metal ion and the coordination environment.

Mass Spectrometry (MS) Analysis of Complexes

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the composition of metal complexes. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques used for the analysis of coordination compounds.

The mass spectrum of a complex of this compound would be expected to show a parent ion peak corresponding to the molecular ion of the complex, [M(L)Xₙ]⁺ (where M is the metal, L is the ligand, and X is a counter-ion or solvent molecule). The isotopic distribution pattern of the parent ion can be a definitive indicator of the presence and identity of the metal ion, as many metals have characteristic isotopic abundances.

Fragmentation patterns observed in the mass spectrum can provide structural information about the complex. Common fragmentation pathways include the loss of the ligand, counter-ions, or solvent molecules. The successful formation of metal complexes in other studies has been evidenced by mass spectrometry, which confirmed the expected molecular weights. uniroma1.it

Modulation of Coordination Properties via Structural Variation

The coordination properties of the this compound ligand can be systematically tuned by modifying its structure. These modifications can influence the steric and electronic environment around the metal center, thereby affecting the stability, reactivity, and physical properties of the resulting complexes.

Influence of Dimethyl Groups on Steric and Electronic Properties

The two methyl groups at the 2 and 6 positions of the piperidine ring exert a significant steric influence on the coordination of the tertiary amine nitrogen. This steric hindrance can dictate the coordination geometry and the accessibility of the metal center. The bulky dimethylpiperidine moiety can prevent the coordination of multiple ligands around a small metal ion or favor the formation of complexes with lower coordination numbers. The steric crowding can define the predominance of certain structural arrangements, varying from monomers to coordination polymers. nih.gov

Impact of Ethylamine Chain Length and Substitution

The length and substitution pattern of the ethylamine chain are critical determinants of the chelate ring size and the flexibility of the ligand. The ethylamine backbone allows the ligand to act as a bidentate N,N'-donor, forming a stable five-membered chelate ring upon coordination to a metal ion.

Varying the length of the alkyl chain between the two nitrogen donors would alter the size of the chelate ring. For instance, changing from an ethyl to a propyl chain would result in a six-membered chelate ring, which can have different stability and conformational preferences compared to a five-membered ring. The modification in ligand chain length can lead to significant differences in the dynamic magnetic properties of the resulting complexes. nih.gov

Lack of Specific Computational and Theoretical Investigations for this compound

General principles of computational chemistry allow for the theoretical application of these investigative techniques to any given molecule. For instance, DFT calculations would be employed to determine the most stable three-dimensional arrangement of the atoms in this compound, providing insights into its bond lengths, bond angles, and dihedral angles. This optimized geometry is the foundation for further computational analysis.

Subsequent investigations would typically explore the molecule's conformational isomers—different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. By calculating the relative energies of these different conformations, an energy landscape can be constructed, identifying the most stable conformers and the energy barriers between them.

The electronic properties of the molecule would be elucidated through analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around the molecule. This technique is crucial for predicting how the molecule will interact with other chemical species. Regions of negative potential (typically colored in shades of red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and prone to nucleophilic attack.

Finally, a detailed analysis of the charge distribution at the atomic level would offer further predictions about the molecule's reactivity. By quantifying the partial charges on each atom, it is possible to identify the most likely sites for chemical reactions to occur.

Despite the established utility of these computational methods, their specific application to this compound has not been documented in the scientific literature. Consequently, the detailed research findings, data tables, and in-depth analysis requested for the specified outline cannot be provided at this time. The generation of such an article would require original research involving de novo computational studies on this compound. Without such foundational research, any attempt to present detailed findings would be speculative and would not meet the standards of scientific accuracy.

Therefore, while the framework for a computational and theoretical investigation of this compound is well-defined, the specific data and analysis required to populate such a study are currently absent from the scientific record.

Computational and Theoretical Investigations of 2 2,6 Dimethyl Piperidin 1 Yl Ethylamine

Reaction Mechanism Prediction and Simulation

The prediction and simulation of reaction mechanisms using computational chemistry provide profound insights into the reactivity of a molecule, its potential synthetic pathways, and its degradation routes. For 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine, such studies would be crucial for understanding its chemical behavior.

Transition State Calculations for Chemical Transformations

Transition state theory is a cornerstone of computational reaction dynamics. Locating the transition state on a potential energy surface allows for the calculation of the activation energy of a reaction, which is a critical factor in determining the reaction rate. For a molecule like this compound, several transformations could be of interest for transition state analysis:

N-alkylation and N-acylation reactions: The primary amine and the tertiary amine of the piperidine (B6355638) ring are both potential sites for further functionalization. Transition state calculations could elucidate the regioselectivity of these reactions under various conditions.

Oxidation and degradation pathways: Understanding the metabolic or environmental degradation of this compound would involve studying its reactions with common oxidants. Transition state calculations could identify the most likely initial steps of oxidation.

Ring-opening reactions: Although the piperidine ring is generally stable, computational studies could explore the energy barriers for potential ring-opening reactions under specific catalytic or forcing conditions.

A hypothetical data table for such calculations is presented below, illustrating the type of information that would be generated.

Table 1: Hypothetical Transition State Calculation Data for Reactions of this compound

Reaction TypeReactantsMethod/Basis SetActivation Energy (kcal/mol)Imaginary Frequency (cm⁻¹)
N-acetylation (amine)Compound + Acetyl ChlorideDFT/B3LYP/6-31G(d)15.2-350
N-methylation (piperidine)Compound + Methyl IodideDFT/B3LYP/6-31G(d)22.5-410
C-H Oxidation (piperidine ring)Compound + •OH radicalDFT/B3LYP/6-31G(d)8.7-1200

Note: The data in this table is illustrative and not based on actual experimental or calculated results for the target compound.

Kinetic and Thermodynamic Parameter Derivations

From the computed structures and vibrational frequencies of reactants, transition states, and products, it is possible to derive key kinetic and thermodynamic parameters. These parameters are essential for predicting reaction outcomes and optimizing reaction conditions.

Thermodynamic Parameters: Enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction can be calculated to determine the spontaneity and equilibrium position of a chemical process. For instance, the relative stability of different conformers of this compound could be assessed.

Kinetic Parameters: The Arrhenius parameters, including the pre-exponential factor (A) and the activation energy (Ea), can be estimated from transition state theory calculations, allowing for the prediction of rate constants at different temperatures.

Table 2: Hypothetical Derived Thermodynamic and Kinetic Parameters

ParameterValue (Illustrative)Units
ΔH° (N-acetylation)-25.8kcal/mol
ΔG° (N-acetylation)-21.3kcal/mol
Rate Constant, k (at 298 K for N-acetylation)1.2 x 10⁻³M⁻¹s⁻¹

Note: The data in this table is hypothetical and for illustrative purposes only.

Intermolecular Interactions and Adsorption Studies

The non-covalent interactions of a molecule govern its physical properties, such as boiling point and solubility, as well as its interactions with other molecules, including biological targets or material surfaces.

Hydrogen Bonding and Van der Waals Interactions

This compound has several features that allow it to participate in intermolecular interactions:

Hydrogen Bonding: The primary amine group contains two hydrogen bond donors (N-H) and a hydrogen bond acceptor (the lone pair on the nitrogen). The tertiary nitrogen of the piperidine ring also acts as a hydrogen bond acceptor. Computational studies could quantify the strength of these hydrogen bonds with various partners, such as water or other protic solvents.

Van der Waals Interactions: The dimethylpiperidine ring and the ethyl chain contribute to London dispersion forces, a type of van der Waals interaction. The size and shape of the molecule will influence the magnitude of these interactions.

Computational methods like Density Functional Theory with dispersion corrections (DFT-D) or Symmetry-Adapted Perturbation Theory (SAPT) would be suitable for analyzing these interactions in detail.

Molecular Docking Simulations with Model Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant in the context of drug discovery and materials science.

For this compound, docking studies could be performed against:

Enzyme active sites: Given the prevalence of piperidine motifs in pharmaceuticals, docking this compound into the active sites of various enzymes could suggest potential biological activities.

Material surfaces: The adsorption of this amine onto surfaces like silica, graphene, or metal nanoparticles could be modeled to understand its potential applications as a surface modifier or corrosion inhibitor.

The results of docking simulations are typically reported as a binding affinity or docking score, which estimates the strength of the interaction.

Table 3: Hypothetical Molecular Docking Results for this compound

Model SystemSoftwarePredicted Binding Affinity (kcal/mol)Key Interacting Residues/Surface Atoms
Monoamine Oxidase BAutoDock Vina-6.8Tyr435, Gln206
Silica Surface (silanol groups)GROMACS (MD simulation)-12.5 (Adsorption Energy)Si, O, H (of silanol)

Note: The data in this table is purely illustrative and does not represent actual research findings.

Derivatives and Advanced Functionalization of the 2 2,6 Dimethyl Piperidin 1 Yl Ethylamine Skeleton

Synthesis of Novel Analogues via Direct Functionalization

The direct functionalization of the 2-(2,6-dimethyl-piperidin-1-yl)-ethylamine skeleton offers a straightforward route to novel analogues. This can be achieved by targeting the piperidine (B6355638) ring or the ethylamine (B1201723) side chain for chemical modification.

Substitutions on the Piperidine Ring

While the direct substitution on the piperidine ring of this compound has not been extensively reported, the stereoselective synthesis of 2,6-disubstituted piperidines from activated pyridinium salts provides a viable route to such analogues. This approach involves the diastereoselective addition of Grignard reagents to an activated pyridine (B92270), followed by directed metallation and subsequent electrophilic quench or cross-coupling to introduce a second substituent. The resulting dihydropyridine can then be reduced to the desired 2,6-disubstituted piperidine with high diastereoselectivity. Although this method builds the substituted ring rather than modifying a pre-existing one, it offers a pathway to derivatives that would be difficult to obtain through direct functionalization of the saturated heterocycle.

Modifications of the Ethylamine Side Chain

The ethylamine side chain provides a readily accessible point for modification, particularly at the primary amine. A documented example of this is the synthesis of cis-(±)-N-[2-(2,6-dimethyl-1-piperidinyl)ethyl]-α-methyl-2-oxo-1-pyrrolidineacetamide. This compound is prepared through the direct amidation of the primary amine of cis-2-(2,6-dimethyl-1-piperidinyl)ethylamine with ethyl α-methyl-2-oxo-1-pyrrolidineacetate. The reaction is carried out by heating the two reactants under a nitrogen atmosphere, followed by purification to yield the desired acetamide derivative prepchem.com.

Table 1: Synthesis of a Pyrrolidineacetamide Derivative

Reactant 1 Reactant 2 Product Reaction Conditions

Formation of Condensed and Spirocyclic Piperidine Systems

The construction of more complex molecular architectures, such as condensed and spirocyclic systems, from the this compound skeleton is a challenging yet rewarding endeavor in synthetic chemistry.

Ring Expansion and Contraction Strategies from Related Heterocycles

Currently, there is a lack of specific literature detailing ring expansion or contraction strategies starting directly from this compound or its immediate derivatives. However, general methodologies for the transformation of piperidine rings are known. For instance, ring expansion can sometimes be achieved through rearrangements involving adjacent functional groups, while ring contractions can be induced under specific conditions, often photochemically or through rearrangements like the Favorskii rearrangement on corresponding α-haloketones. The application of these methods to the target scaffold remains an area for future investigation.

Cascade Reaction Pathways for Complex Scaffold Construction

Cascade reactions offer an efficient means to construct complex molecular scaffolds in a single synthetic operation. While specific cascade reactions initiated from this compound are not well-documented, the nucleophilic nature of both the secondary amine within the piperidine ring (if sterically accessible) and the primary amine of the side chain suggests potential for their participation in such sequences. For example, multicomponent reactions involving amines, carbonyl compounds, and other reactive species could potentially be employed to build complex heterocyclic systems fused to the piperidine ring nih.govresearchgate.net.

Integration into Polyfunctionalized Heterocycles

The integration of the this compound moiety into larger, polyfunctionalized heterocyclic systems is a key strategy for the development of novel compounds with tailored properties. The primary amine of the ethylamine side chain serves as a versatile handle for the construction of various heterocyclic rings. For instance, it can react with dicarbonyl compounds or their equivalents to form pyridines, pyrimidines, or other nitrogen-containing heterocycles mdpi.comnih.govmdpi.comresearchgate.netresearchgate.net. The synthesis of pyridine-2,6-dicarboxamide derivatives from various amines demonstrates a general approach where a primary amine can be acylated to incorporate it into a larger, functionalized system mdpi.com. While direct examples with this compound are scarce, the principles of heterocyclic synthesis suggest that it is a viable substrate for such transformations.

Pyrimidine and Pyrazole Derivatives

While the direct synthesis of pyrimidine and pyrazole derivatives starting from this compound is not extensively documented in publicly available research, the general synthetic routes to these heterocycles provide a roadmap for potential derivatization strategies.

Pyrimidine derivatives are typically synthesized through the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a compound containing an N-C-N fragment, such as an amidine or urea. For the subject compound, this could be envisioned by first converting the primary amine of this compound into a guanidine or urea derivative, which would then be cyclized with a suitable diketone.

Pyrazole derivatives are commonly formed via the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. To generate pyrazole conjugates of this compound, the primary amine could be transformed into a hydrazine or a related species, followed by condensation with a β-diketone or a similar precursor. The specific reaction conditions would need to be optimized to accommodate the steric bulk of the dimethylpiperidine ring.

Quinoline and Isoquinoline Conjugates

The synthesis of quinoline and isoquinoline conjugates of this compound would involve established methods for quinoline and isoquinoline ring formation, such as the Skraup, Doebner-von Miller, or Friedländer synthesis for quinolines, and the Bischler-Napieralski or Pictet-Spengler reaction for isoquinolines.

In these syntheses, the this compound moiety could be incorporated either before or after the formation of the heterocyclic ring. For instance, the primary amine could be acylated with a suitable precursor that is then cyclized to form the quinoline or isoquinoline ring. Alternatively, a pre-formed quinoline or isoquinoline with a reactive site (e.g., a halogen) could be subjected to nucleophilic substitution by the primary amine of this compound.

Urea and Amide Derivatives

The formation of urea and amide derivatives from this compound is a more straightforward functionalization.

Urea derivatives can be readily synthesized by reacting the primary amine with an isocyanate or by a two-step process involving the formation of a carbamate intermediate. The reaction of this compound with a variety of isocyanates would yield a library of N,N'-disubstituted ureas.

Amide derivatives are formed through the reaction of the primary amine with a carboxylic acid, acid chloride, or anhydride. This is a robust and widely used reaction in organic synthesis. The properties of the resulting amide can be tuned by varying the carboxylic acid component.

A representative table of potential urea and amide derivatives is presented below, illustrating the diversity of compounds that could be synthesized from this scaffold.

Derivative TypeReactantPotential Derivative Structure
UreaPhenyl isocyanateN-(2-(2,6-dimethylpiperidin-1-yl)ethyl)-N'-phenylurea
UreaMethyl isocyanateN-(2-(2,6-dimethylpiperidin-1-yl)ethyl)-N'-methylurea
AmideAcetic anhydrideN-(2-(2,6-dimethylpiperidin-1-yl)ethyl)acetamide
AmideBenzoyl chlorideN-(2-(2,6-dimethylpiperidin-1-yl)ethyl)benzamide

Chirality and Stereoselective Derivatives

The 2,6-dimethylpiperidine (B1222252) ring in this compound contains two chiral centers at the 2 and 6 positions. The commercially available starting material is often a mixture of cis and trans diastereomers, and each of these is a racemic mixture of two enantiomers. This inherent chirality presents both challenges and opportunities in the synthesis of stereochemically pure derivatives.

Diastereoselective Control in Derivative Synthesis

When the this compound skeleton is reacted with other chiral molecules, the formation of diastereomers is possible. Controlling the diastereoselectivity of such reactions is a key aspect of stereoselective synthesis.

The existing stereocenters in the 2,6-dimethylpiperidine ring can exert a directing effect on the formation of new stereocenters. This substrate-controlled diastereoselectivity can be influenced by the reaction conditions, such as temperature, solvent, and the nature of the reagents. For example, in the synthesis of amide derivatives with a chiral carboxylic acid, the cis or trans configuration of the dimethylpiperidine ring could favor the formation of one diastereomer over the other.

Further research into the derivatization of the individual stereoisomers of this compound is needed to fully explore the potential for diastereoselective control and to synthesize complex molecules with defined three-dimensional structures.

Applications in Advanced Materials and Catalysis

Catalytic Applications

While the unique structural features of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine suggest its potential utility in catalysis, a comprehensive review of current scientific literature indicates that its specific applications in both metal-catalyzed and organocatalytic reactions are not extensively documented. The following sections describe the potential roles it could play based on the known reactivity of its functional groups.

The presence of two nitrogen atoms makes this compound a bidentate N,N-donor ligand, capable of forming stable chelate complexes with a variety of transition metals. The formation of such metal complexes is a cornerstone of homogeneous catalysis. The steric bulk provided by the two methyl groups on the piperidine (B6355638) ring could influence the coordination geometry and reactivity of the metal center, potentially leading to enhanced selectivity in catalytic transformations.

Metal complexes involving amino-pyridine ligands, which share structural similarities, have been widely used in base metal catalysis, for instance, in Atom Transfer Radical Polymerization (ATRP). It is hypothesized that the electron-donating nature of the alkyl groups in this compound could modulate the electronic properties of a coordinated metal, thereby influencing its catalytic activity. However, specific studies detailing the synthesis and catalytic performance of metal complexes derived from this particular ligand are not prominent in the current body of research.

The field of organocatalysis often employs primary, secondary, or tertiary amines to catalyze a wide range of chemical reactions. The dual amine functionalities of this compound offer potential for its use as an organocatalyst. The primary amine can participate in reactions through the formation of iminium or enamine intermediates, which is a common activation mode in asymmetric catalysis. The tertiary amine of the piperidine ring can function as a basic catalyst or as part of a bifunctional catalyst system. Chiral piperidine frameworks are highly desirable in organic synthesis due to their prevalence in biologically active natural products and pharmaceuticals. While organocatalytic methods for the stereoselective formation of spirocyclic piperidine derivatives have been described, the specific use of this compound as the catalyst in these or other organocatalytic reactions has not been specifically reported.

Materials Science Applications

In the realm of materials science, the applications of this compound and structurally similar amines are more established, particularly in the field of corrosion inhibition.

Organic compounds containing nitrogen and/or oxygen atoms, such as piperidine derivatives, are well-known for their efficacy as corrosion inhibitors for metals, particularly for steel in acidic environments. The inhibitory action of these molecules stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption process can occur through physical (electrostatic) or chemical (coordination bond formation) interactions.

The mechanism of inhibition involves the blocking of active corrosion sites on the metal surface. Potentiodynamic polarization studies on similar piperidine derivatives have shown that they often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. scbt.comechemi.com The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of inhibitor molecules on the metal. scbt.com

Below are representative data tables from studies on analogous piperidine compounds, which serve as a model for the potential performance of this compound.

Table 1: Representative Inhibition Efficiency of a Substituted Piperidine Inhibitor on Mild Steel in Acidic Medium (Model Data)

Inhibitor Concentration (M)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)25.4-
0.00055.180.0
0.0013.387.0
0.0051.892.9
0.011.295.3

Note: This data is illustrative and based on findings for structurally similar piperidine derivatives to model potential efficacy.

Table 2: Representative Electrochemical Polarization Data for a Piperidine-based Inhibitor (Model Data)

Inhibitor Concentration (M)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)
0 (Blank)-45022075125
0.005-4402570115

Note: This data is illustrative and based on findings for structurally similar piperidine derivatives to model potential behavior.

The development of chemical sensors and photochromic materials often involves the incorporation of specific functional groups that can interact with analytes or respond to light. Bidentate amines can be functionalized and supported on various materials to act as sensors for metal ions. vulcanchem.com While some photochromic materials are based on compounds that can undergo reversible transformations in the presence of amines, there is no specific research in the available literature detailing the use of this compound in the design of photochromic systems or chemical sensors.

Diamine compounds are fundamental building blocks in polymer chemistry, often used as cross-linking agents to create robust polymer networks or as monomers in the synthesis of polyamides and other polymers. The presence of two amine groups in this compound allows for its potential integration into polymer backbones or as a cross-linker.

Dendrimers are highly branched, well-defined macromolecules with a large number of surface functional groups. The synthesis of dendrimers often involves the iterative addition of branching units. Amines are frequently used as core molecules or as reactive surface groups that can be further functionalized. While the divergent synthesis of polyamidoamine (PAMAM) dendrimers often starts from an ethylenediamine core, the specific use of this compound for the synthesis or surface modification of dendrimers has not been reported. Its structure could potentially be used to create dendrimers with unique surface properties due to the sterically hindered piperidine moiety.

Q & A

Basic Research Questions

Q. What are the primary methods for characterizing 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine, and how do they ensure structural accuracy?

  • Methodology :

  • Spectroscopic Analysis : Use NMR (¹H and ¹³C) to confirm the piperidine ring substitution pattern and ethylamine chain. IR spectroscopy can identify amine N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular formula (C₉H₂₀N₂, MW 156.27) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (as demonstrated for analogous piperidinyl-ethylamine complexes) resolves bond lengths, angles, and stereochemistry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • Hazard Identification : Refer to Safety Data Sheets (SDS) for amine-related risks (e.g., skin/eye irritation, respiratory sensitization). Use PPE (gloves, goggles, lab coat) and work in a fume hood .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation or moisture absorption.
  • Waste Disposal : Neutralize with dilute acid (e.g., HCl) before disposal as hazardous organic waste .

Q. How is this compound synthesized, and what are common intermediates?

  • Methodology :

  • Reductive Amination : React 2,6-dimethylpiperidine with ethylene diamine derivatives under catalytic hydrogenation (e.g., Pd/C or Raney Ni) .
  • Protection/Deprotection Strategies : Use tert-butoxycarbonyl (Boc) groups to protect amines during synthesis, followed by acidic cleavage (e.g., HCl/dioxane) .

Advanced Research Questions

Q. How can coordination chemistry studies inform the design of catalysts using this compound?

  • Methodology :

  • Metal Complexation : Explore ligand behavior with transition metals (e.g., Pd, Ir). For example, analogous ethylamine derivatives bind Pd(II) via the primary amine, enabling regioselective C-H activation in cross-coupling reactions .
  • Spectroscopic Monitoring : Use UV-Vis and EPR to track metal-ligand interactions and oxidation states during catalytic cycles .

Q. What experimental strategies resolve contradictions in regioselectivity data for reactions involving this compound?

  • Methodology :

  • Computational Modeling : Employ DFT calculations to predict binding affinities and transition states (e.g., for Pd-catalyzed arylations) .
  • Isotopic Labeling : Use ¹⁵N-labeled amines to trace reaction pathways and identify intermediates via MS/NMR .
  • Control Experiments : Compare results with structurally similar ligands (e.g., 2-(4-aminophenyl)ethylamine) to isolate steric/electronic effects of the 2,6-dimethyl groups .

Q. How can molecularly imprinted polymers (MIPs) be optimized for selective separation of this compound derivatives?

  • Methodology :

  • Template Design : Use methacrylic acid or acrylamide monomers to form hydrogen bonds with the amine group. Cross-linkers (e.g., ethylene glycol dimethacrylate) enhance rigidity .
  • Binding Studies : Perform Scatchard analysis to quantify MIP affinity (Kd) and selectivity against structurally similar amines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.